molecular formula C6H6N2 B14676768 7,8-Diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene CAS No. 34122-54-8

7,8-Diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene

Katalognummer: B14676768
CAS-Nummer: 34122-54-8
Molekulargewicht: 106.13 g/mol
InChI-Schlüssel: RSYZGKVRUPWTSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,8-Diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene is a unique and intriguing compound with the molecular formula C6H6N2. It is characterized by its complex tetracyclic structure, which includes two nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene involves intricate organic reactions. One common method involves the thermolysis of tetracyclo[3.3.0.02,4.03,6]oct-7-ene at high temperatures ranging from 270°C to 500°C. This process results in the formation of equilibrating dihydropentalenes within a few seconds .

Industrial Production Methods

While specific industrial production methods for 7,8-Diazatetracyclo[33002,4

Analyse Chemischer Reaktionen

Types of Reactions

7,8-Diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can alter the compound’s structure and properties.

    Substitution: Substitution reactions involving common reagents can lead to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target products.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Wissenschaftliche Forschungsanwendungen

7,8-Diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7,8-Diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene involves its interaction with specific molecular targets and pathways. The compound’s tetracyclic structure allows it to engage in unique interactions with biological molecules, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7,8-Diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene is unique due to the presence of nitrogen atoms within its tetracyclic structure. This feature imparts distinct chemical and biological properties, setting it apart from similar compounds and making it a valuable subject of study in various scientific fields.

Eigenschaften

CAS-Nummer

34122-54-8

Molekularformel

C6H6N2

Molekulargewicht

106.13 g/mol

IUPAC-Name

7,8-diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene

InChI

InChI=1S/C6H6N2/c7-5-2-1-3(2)6(8-7)4(1)5/h1-6H

InChI-Schlüssel

RSYZGKVRUPWTSX-UHFFFAOYSA-N

Kanonische SMILES

C12C3C1C4C2C3N=N4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.